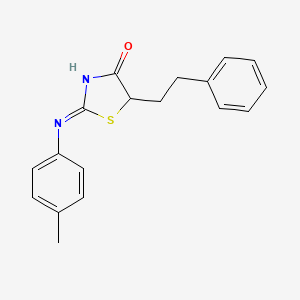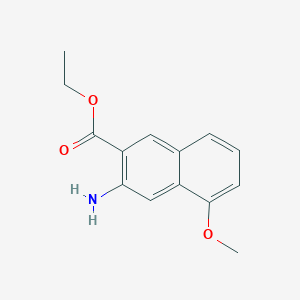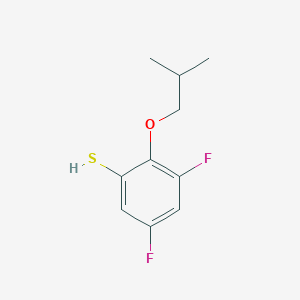![molecular formula C16H13Cl2NO B15174468 N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide CAS No. 919349-73-8](/img/structure/B15174468.png)
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide is an organic compound that belongs to the class of amides It features a benzamide core with a 3,4-dichlorophenyl group and a prop-2-en-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and propargylamine.
Formation of Intermediate: The 3,4-dichlorobenzaldehyde reacts with propargylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine is reacted with benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common techniques include:
Catalytic Hydrogenation: For the reduction step, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Purification: The final product is purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce primary or secondary amines.
Substitution: Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes or receptors.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(3,4-dichlorophenyl)ethyl]benzamide
- N-[2-(3,4-dichlorophenyl)propyl]benzamide
- N-[2-(3,4-dichlorophenyl)butyl]benzamide
Uniqueness
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide is unique due to its specific structural features, such as the prop-2-en-1-yl group, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in distinct pharmacological or material properties compared to its analogs.
Propiedades
Número CAS |
919349-73-8 |
|---|---|
Fórmula molecular |
C16H13Cl2NO |
Peso molecular |
306.2 g/mol |
Nombre IUPAC |
N-[2-(3,4-dichlorophenyl)prop-2-enyl]benzamide |
InChI |
InChI=1S/C16H13Cl2NO/c1-11(13-7-8-14(17)15(18)9-13)10-19-16(20)12-5-3-2-4-6-12/h2-9H,1,10H2,(H,19,20) |
Clave InChI |
WQZYNUZNROEDRY-UHFFFAOYSA-N |
SMILES canónico |
C=C(CNC(=O)C1=CC=CC=C1)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)
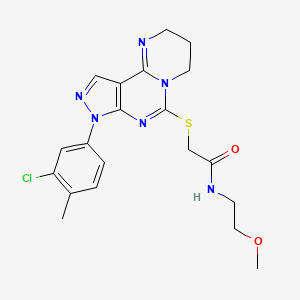
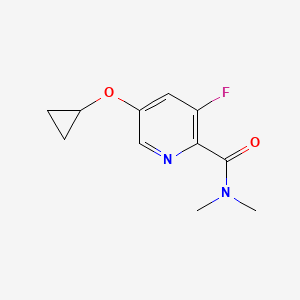
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
